REACTION_CXSMILES
|
O[CH2:2][C:3]1[N:4]([CH3:11])[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=1.CS([Cl:16])(=O)=O.CCN(CC)CC>C(Cl)Cl>[CH3:11][N:4]1[C:5]([N+:8]([O-:10])=[O:9])=[CH:6][CH:7]=[C:3]1[CH2:2][Cl:16]
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
OCC=1N(C(=CC1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness under reduced pressure at room temperature
|
Type
|
CUSTOM
|
Details
|
the resulting brown solid was partitioned between water and EtOAc
|
Type
|
CUSTOM
|
Details
|
Workup of the organic layer gave a crude product which
|
Type
|
CUSTOM
|
Details
|
was was chromatographed on silica gel
|
Type
|
WASH
|
Details
|
Elution with CH2Cl2 /petroleum ether (1:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1[N+](=O)[O-])CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |